Methyl cis-5-hydroxytetrahydropyran-3-carboxylate
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Overview
Description
Methyl cis-5-hydroxytetrahydropyran-3-carboxylate is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-5-hydroxytetrahydropyran-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of dihydropyran derivatives, which undergo cyclization in the presence of acid catalysts to form the tetrahydropyran ring. The hydroxyl group and carboxylate ester are introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-5-hydroxytetrahydropyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
Methyl cis-5-hydroxytetrahydropyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl cis-5-hydroxytetrahydropyran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The compound’s effects are mediated through these molecular interactions and the subsequent biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl trans-5-hydroxytetrahydropyran-3-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl 5-hydroxytetrahydrofuran-3-carboxylate: A similar compound with a five-membered ring instead of a six-membered ring.
Ethyl cis-5-hydroxytetrahydropyran-3-carboxylate: An analog with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl cis-5-hydroxytetrahydropyran-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both hydroxyl and carboxylate ester groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
1048962-91-9 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (3R,5S)-5-hydroxyoxane-3-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
TVDGYINOOUKBLT-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](COC1)O |
SMILES |
COC(=O)C1CC(COC1)O |
Canonical SMILES |
COC(=O)C1CC(COC1)O |
solubility |
not available |
Origin of Product |
United States |
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